molecular formula C22H24N4O2 B6980339 N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide

N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6980339
M. Wt: 376.5 g/mol
InChI Key: DWEFZLGHVUFULV-UHFFFAOYSA-N
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Description

N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide is a complex organic compound featuring a combination of imidazole and isoindole moieties

Properties

IUPAC Name

N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-20-8-7-18-15-26(16-19(18)13-20)22(27)24-10-9-21-23-11-12-25(21)14-17-5-3-2-4-6-17/h2-8,11-13H,9-10,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEFZLGHVUFULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2)C(=O)NCCC3=NC=CN3CC4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Isoindole Moiety: The isoindole ring can be synthesized via a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Coupling of Moieties: The benzylimidazole and isoindole moieties are coupled through an alkylation reaction using a suitable linker, such as 2-bromoethylamine, under basic conditions.

    Final Functionalization: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of imidazole and isoindole derivatives, including their interactions with proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the isoindole moiety may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-benzylimidazol-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide: Lacks the methoxy group, which may affect its solubility and biological activity.

    N-[2-(1-methylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide: Methyl group instead of benzyl, potentially altering its binding affinity and specificity.

    N-[2-(1-benzylimidazol-2-yl)ethyl]-5-hydroxy-1,3-dihydroisoindole-2-carboxamide: Hydroxy group instead of methoxy, which may influence its reactivity and interaction with biological targets.

Uniqueness

N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide is unique due to the presence of both benzylimidazole and methoxyisoindole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

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